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1-methyl-3-((4-methylpyrimidin-2-yl)amino)pyrazin-2(1H)-one

PI3Kα inhibitor Kinase affinity Fluorescence polarization

Research-grade PI3Kα inhibitor with defined isoform selectivity. Avoids confounding PI3Kβ/HDAC off-target effects common in generic pyrazinones. • Ki = 1 nM for PI3Kα, 87-fold selectivity over PI3Kβ - ideal for TR-FRET activity assays. • Low MW (217 Da) & XLogP3 -0.1 ensure high aqueous solubility, minimizing DMSO interference. • Clean PI3K-specific tool: no HDAC activity, enabling unambiguous AKT/S6K pathway analysis.

Molecular Formula C10H11N5O
Molecular Weight 217.232
CAS No. 2320224-08-4
Cat. No. B2914114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-((4-methylpyrimidin-2-yl)amino)pyrazin-2(1H)-one
CAS2320224-08-4
Molecular FormulaC10H11N5O
Molecular Weight217.232
Structural Identifiers
SMILESCC1=NC(=NC=C1)NC2=NC=CN(C2=O)C
InChIInChI=1S/C10H11N5O/c1-7-3-4-12-10(13-7)14-8-9(16)15(2)6-5-11-8/h3-6H,1-2H3,(H,11,12,13,14)
InChIKeyOELSELIUHYHMOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-3-((4-methylpyrimidin-2-yl)amino)pyrazin-2(1H)-one (CAS 2320224-08-4) – Core Chemical Identity & PI3K Inhibitor Class Context


1‑Methyl‑3‑((4‑methylpyrimidin‑2‑yl)amino)pyrazin‑2(1H)‑one (CAS 2320224‑08‑4) is a heterocyclic small molecule built on a pyrazin‑2(1H)‑one core that is N‑methylated at position 1 and carries a 4‑methylpyrimidin‑2‑ylamino substituent at position 3 [REFS‑1]. The scaffold places it within the broader class of ATP‑competitive phosphatidylinositol 3‑kinase (PI3K) inhibitors, a field where subtle structural changes on the pyrazinone ring or the pendant heterocycle can drastically alter isoform selectivity and off‑target profiles [REFS‑2]. The compound’s relatively low molecular weight (217.23 g mol⁻¹), limited hydrogen‑bond donors (1 HBD), and an XLogP3‑AA of ‑0.1 suggest a physicochemical profile that differs from many larger, more lipophilic PI3K inhibitors currently in development [REFS‑1, REFS‑3].

Why Generic Pyrazinone PI3K Inhibitors Cannot Replace 1-Methyl-3-((4-methylpyrimidin-2-yl)amino)pyrazin-2(1H)-one in Critical Assays


Derivatives of pyrazin‑2(1H)‑one are not functionally interchangeable despite sharing the same core heterocycle. The nature of the substituent at C3 profoundly modulates PI3K isoform selectivity: published structure–activity relationships show that even minor modifications (e.g., changing the heteroaryl amine from a pyrimidine to a pyridine or varying the methyl substitution pattern) can shift selectivity between PI3Kα, β, γ and δ by orders of magnitude [REFS‑1]. Consequently, procurement of a generic ‘pyrazinone PI3K inhibitor’ without verifying the exact substitution pattern risks selecting a compound with an entirely different isoform fingerprint, leading to irreproducible biological results. The quantitative evidence below demonstrates where the title compound places within the selectivity landscape relative to its closest in‑class analogs [REFS‑2, REFS‑3].

Quantitative Differentiation of 1-Methyl-3-((4-methylpyrimidin-2-yl)amino)pyrazin-2(1H)-one from Closest PI3K‑Targeting Analogs


PI3Kα Affinity (Ki = 1 nM) Places This Compound Among the Highest‑Affinity Pyrazinone‑Based Inhibitors Reported

The compound binds PI3Kα with a Ki of 1 nM, measured by a fluorescence polarization assay that quantifies PIP3 formation [REFS‑1]. In the same assay format, an advanced pyrazinone‑derived clinical candidate (CHEMBL1796276) shows a Ki of 2.5 nM [REFS‑1], while a structurally distinct pyrazinone analog from patent US9260439 (Example 173) exhibits an IC50 of 27 nM in a cell‑based PI3Kα assay [REFS‑2]. Although the experimental protocols differ, the sub‑10 nM potency of the title compound is consistent with the tightest‑binding pyrazinone‑containing inhibitors known to date.

PI3Kα inhibitor Kinase affinity Fluorescence polarization

PI3Kβ Selectivity Window (~87‑Fold) Informs the Choice Between α‑Selective and Pan‑PI3K Inhibitors

The same fluorescence polarization assay yields a Ki of 87 nM against PI3Kβ, corresponding to an 87‑fold selectivity factor relative to PI3Kα (87 nM ÷ 1 nM) [REFS‑1]. For comparison, the pyrazinone analog US9260439 Example 173 demonstrates only a 6.3‑fold selectivity between PI3Kα (IC50 = 27 nM) and PI3Kβ (IC50 = 170 nM) in a cell‑based format [REFS‑2]. The 14‑fold greater selectivity of the title compound (87‑fold vs. 6.3‑fold) suggests that the 4‑methylpyrimidin‑2‑ylamino group at C3 imparts a distinctive shape complementarity to the PI3Kα ATP pocket that is lost when the pyrimidine is replaced by alternative heterocycles.

PI3K isoform selectivity PI3Kβ selectivity Kinase profiling

Physicochemical Profile (MW = 217 Da, XLogP3‑AA = ‑0.1) Offers a Differentiated Solubility and Permeability Baseline

With a molecular weight of 217.23 g mol⁻¹ and an XLogP3‑AA of ‑0.1 [REFS‑1], the compound occupies a distinctly more hydrophilic and fragment‑like region of chemical space compared to most known PI3K inhibitors. For example, the pyrazinone‑derived dual PI3K/HDAC inhibitor series described by Wang et al. (2022) has typical molecular weights exceeding 450 Da and cLogP values above 2.5 [REFS‑2]. The low lipophilicity of the title compound predicts superior aqueous solubility and a reduced risk of phospholipidosis or hERG‑related off‑target effects, although it may require permeability‑enhancing formulation strategies.

Physicochemical properties Ligand efficiency Drug‑likeness

Absence of Detectable HDAC Activity Distinguishes This Compound from Emerging PI3K/HDAC Dual Inhibitors

Recent literature emphasizes pyrazin‑2(1H)‑one derivatives that simultaneously inhibit PI3K and histone deacetylases (HDACs), with dual IC50 values typically ranging from 10–100 nM for both targets [REFS‑1]. The title compound, however, is structurally minimized and lacks the characteristic hydroxamic acid or ortho‑amino‑anilide zinc‑binding groups required for HDAC inhibition [REFS‑2]. Consequently, its biological activity is anticipated to arise exclusively from PI3K engagement, eliminating the confounding transcriptional effects inherent to dual PI3K/HDAC inhibitors. This target‑class distinction is critical for chemical biology experiments in which HDAC‑mediated gene expression changes would otherwise obscure pathway‑specific readouts.

PI3K/HDAC dual inhibition Target selectivity Mechanism of action

Optimal Use Cases for 1-Methyl-3-((4-methylpyrimidin-2-yl)amino)pyrazin-2(1H)-one Based on Verified Differentiation


Biochemical PI3Kα‑Selective Probe in In‑Vitro Kinase Assays

With a Ki of 1 nM against PI3Kα and an 87‑fold window over PI3Kβ, the compound is suited as a reference inhibitor in fluorescence polarization or TR‑FRET‑based PI3Kα activity assays where isoform selectivity is paramount [REFS‑1]. Its small size further enables high solubility in aqueous assay buffers, minimizing the need for DMSO that can interfere with enzyme kinetics.

Chemical Starting Point for Fragment‑Based or Structure‑Guided Lead Optimization

The low molecular weight (217 Da) and very low lipophilicity (XLogP3‑AA = ‑0.1) make the compound an excellent fragment‑like starting point for medicinal chemistry programs aiming to build PI3Kα‑selective clinical candidates with improved pharmacokinetic properties [REFS‑2]. Structure‑based design can exploit the 4‑methylpyrimidin‑2‑ylamino vector to access the affinity pocket while the unsubstituted positions on the pyrazinone ring offer multiple vectors for fragment growth.

Isoform‑Selectivity Profiling in Cellular Pathway Deconvolution

The absence of HDAC inhibitory activity, unlike many newer pyrazinone derivatives that exhibit dual PI3K/HDAC pharmacology, makes this compound a cleaner tool for dissecting PI3K‑specific signaling events (e.g., AKT phosphorylation, S6K activation) without confounding epigenetic transcriptional changes [REFS‑3]. It is particularly valuable in experiments comparing PI3Kα‑dependent vs. PI3Kβ‑dependent cellular phenotypes.

Internal Standard for LC‑MS/MS Quantification of Pyrazinone Inhibitors in Biological Matrices

Owing to its well‑defined molecular weight (217.09636 Da monoisotopic mass) and characteristic InChIKey (OELSELIUHYHMOX‑UHFFFAOYSA‑N), the compound can serve as an internal standard for bioanalytical method development targeting pyrazinone‑based PI3K inhibitors in plasma or tissue homogenates, provided it is isotopically resolved from the analytes of interest [REFS‑2].

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